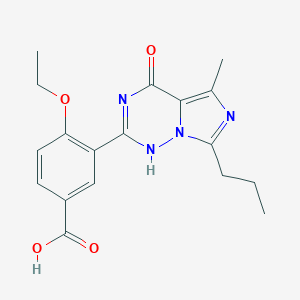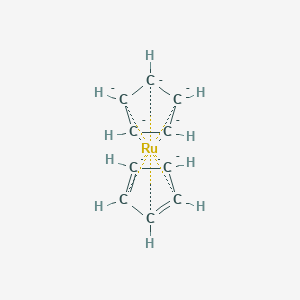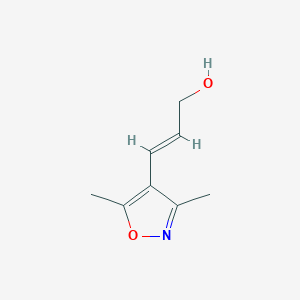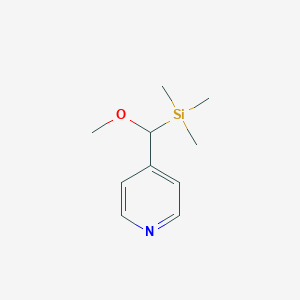
4-(Methoxy(trimethylsilyl)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxy(trimethylsilyl)methyl)pyridine, also known as TMS-pyridine, is a commonly used reagent in organic chemistry. It is a pyridine derivative that is often used as a catalyst in various chemical reactions due to its unique properties. This compound has gained significant attention in the scientific community due to its potential applications in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-(Methoxy(trimethylsilyl)methyl)pyridine involves the activation of the carbonyl group in the substrate. The oxygen atom in the carbonyl group is coordinated with the 4-(Methoxy(trimethylsilyl)methyl)pyridine, which enhances the electrophilicity of the carbonyl group. This results in an increased rate of reaction and improved yield of the desired product.
Efectos Bioquímicos Y Fisiológicos
4-(Methoxy(trimethylsilyl)methyl)pyridine has no known biochemical or physiological effects on living organisms. It is primarily used in laboratory experiments and is not intended for human consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Methoxy(trimethylsilyl)methyl)pyridine is a highly effective catalyst that can be used in small amounts to achieve high yields of the desired product. It is also relatively inexpensive and readily available. However, 4-(Methoxy(trimethylsilyl)methyl)pyridine is highly reactive and can be hazardous if not handled properly. It also has a strong odor and can cause irritation to the eyes and respiratory system.
Direcciones Futuras
There are several future directions for research on 4-(Methoxy(trimethylsilyl)methyl)pyridine. One potential area of study is the development of new synthetic methods using 4-(Methoxy(trimethylsilyl)methyl)pyridine as a catalyst. Another area of research is the study of the mechanism of action of 4-(Methoxy(trimethylsilyl)methyl)pyridine and its interactions with other reagents. Additionally, 4-(Methoxy(trimethylsilyl)methyl)pyridine could be used in the development of new pharmaceuticals and other organic compounds.
Métodos De Síntesis
4-(Methoxy(trimethylsilyl)methyl)pyridine is synthesized by reacting pyridine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction yields 4-(Methoxy(trimethylsilyl)methyl)pyridine as a colorless liquid that is highly reactive and can be stored under inert conditions.
Aplicaciones Científicas De Investigación
4-(Methoxy(trimethylsilyl)methyl)pyridine has been extensively studied for its applications in organic synthesis. It is commonly used as a catalyst in various reactions such as acylation, alkylation, and esterification. 4-(Methoxy(trimethylsilyl)methyl)pyridine has also been used in the synthesis of various natural products, pharmaceuticals, and other organic compounds.
Propiedades
Número CAS |
138761-47-4 |
|---|---|
Nombre del producto |
4-(Methoxy(trimethylsilyl)methyl)pyridine |
Fórmula molecular |
C10H17NOSi |
Peso molecular |
195.33 g/mol |
Nombre IUPAC |
[methoxy(pyridin-4-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C10H17NOSi/c1-12-10(13(2,3)4)9-5-7-11-8-6-9/h5-8,10H,1-4H3 |
Clave InChI |
LNBDVOICBSZXHJ-UHFFFAOYSA-N |
SMILES |
COC(C1=CC=NC=C1)[Si](C)(C)C |
SMILES canónico |
COC(C1=CC=NC=C1)[Si](C)(C)C |
Sinónimos |
Pyridine, 4-[methoxy(trimethylsilyl)methyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



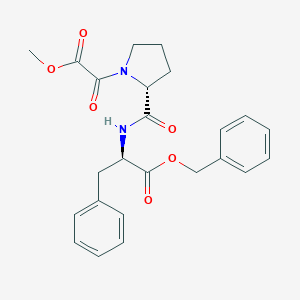
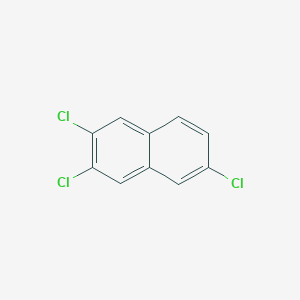
![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)
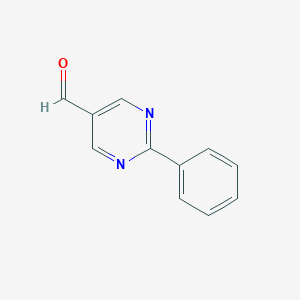
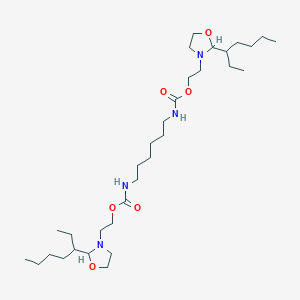
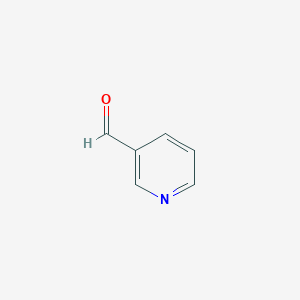
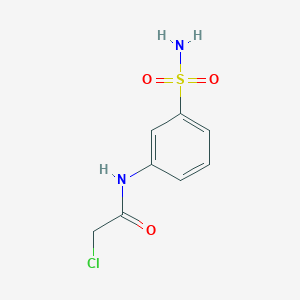
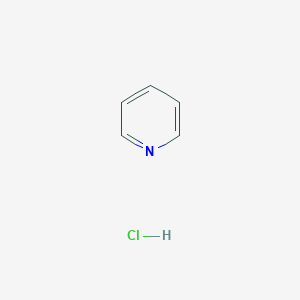
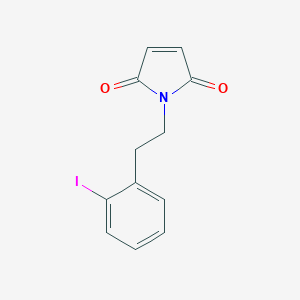
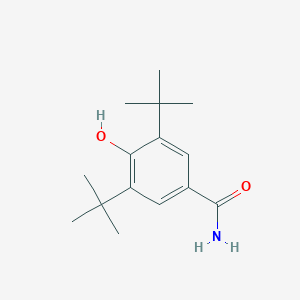
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)
